3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde
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Overview
Description
3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) is an organic compound with the molecular formula C21H24O2 and a molecular weight of 308.424 g/mol . This compound is known for its unique structure, which consists of two 2,4,6-trimethylbenzaldehyde units linked by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) typically involves the reaction of 2,4,6-trimethylbenzaldehyde with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, where the aldehyde groups of the 2,4,6-trimethylbenzaldehyde react with formaldehyde to form the methylene bridge . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) can be compared with other similar compounds, such as:
2,4,6-Trimethylbenzaldehyde: A simpler aldehyde with similar reactivity but lacking the methylene bridge.
2,3,6-Trimethylbenzaldehyde: Another isomer with different substitution patterns on the aromatic ring.
The uniqueness of 3,3’-METHYLENEBIS(2,4,6-TRIMETHYLBENZALDEHYDE) lies in its methylene bridge, which provides additional reactivity and potential for forming more complex structures .
Properties
Molecular Formula |
C21H24O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C21H24O2/c1-12-7-14(3)20(10-22)16(5)18(12)9-19-13(2)8-15(4)21(11-23)17(19)6/h7-8,10-11H,9H2,1-6H3 |
InChI Key |
ALCHSTYQJNTZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C |
Origin of Product |
United States |
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